

Comparative pharmacokinetics of BKI-1369 and related compounds

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Compound of Interest

Compound Name:	BKI-1369
Cat. No.:	B10824509

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A Comparative Guide to the Pharmacokinetics of **BKI-1369** and Related Bumped Kinase Inhibitors

Introduction

Bumped kinase inhibitors (BKIs) represent a promising class of therapeutic agents targeting calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites, the causative agents of diseases such as cryptosporidiosis and toxoplasmosis.^{[1][2]} **BKI-1369** has emerged as a lead candidate, demonstrating significant efficacy in preclinical models.^{[3][4]} This guide provides a comparative analysis of the pharmacokinetics of **BKI-1369** and its related compounds, supported by experimental data, to aid researchers and drug development professionals in this field.

Comparative Pharmacokinetics

The pharmacokinetic profiles of BKIs are crucial for determining their in vivo efficacy. A comparison of single-dose pharmacokinetic parameters in mice reveals significant variability among different BKI analogs, even those with similar in vitro potencies.

Table 1: Single-Dose Pharmacokinetics of Bumped Kinase Inhibitors in Mice

Compound	Dose (mg/kg)	Cmax (μ M)	AUC (μ M*h)
BKI-1294	10	13	725
BKI-1318	10	6.5	2208
BKI-1369	10	0.3	128
BKI-1534	10	0.2	58
BKI-1553	10	18.2	7856
BKI-1649	10	4.9	6416
BKI-1556	25	7.0	2082
BKI-1557	10	0.9	67

Source: Adapted from Hulverson et al., 2017.[5]

Interestingly, **BKI-1369**, despite having one of the lowest maximal plasma concentrations (Cmax) and area under the curve (AUC) values, demonstrated the highest efficacy in clearing parasite infection in a neonatal mouse model of cryptosporidiosis. This suggests that systemic exposure may not be the sole determinant of efficacy and that gastrointestinal (GI) exposure could play a more critical role.

In piglets, oral administration of **BKI-1369** led to its accumulation in plasma, with concentrations reaching up to 11.7 μ M during a five-day treatment regimen. The major metabolites of **BKI-1369** are BKI-1318 and BKI-1817. Fecal pharmacokinetic analysis in piglets provides insights into the intestinal exposure to **BKI-1369** and its metabolites.

Table 2: Fecal Pharmacokinetics of **BKI-1369** and its Metabolites in Piglets Following a Single Oral Dose (20 mg/kg)

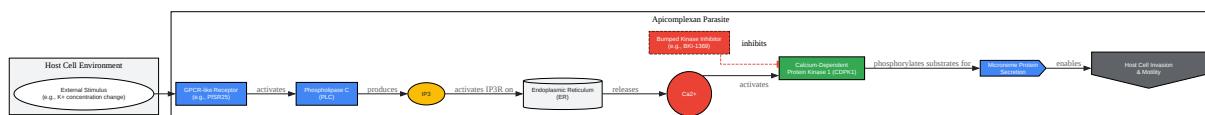
Compound	Cmax (μ M)	Tmax (h)
BKI-1369	8.1	24
BKI-1318	0.4	48
BKI-1817	60.8	48

Source: Adapted from Shrestha et al., 2020.

These data indicate that BKI-1817 is the major metabolite found in feces, suggesting extensive metabolism of **BKI-1369** in the gastrointestinal tract or enterohepatic circulation.

Signaling Pathway of BKI Action

BKIs exert their antiparasitic effect by selectively inhibiting apicomplexan CDPK1. This kinase is a crucial regulator of calcium-dependent signaling pathways in parasites, controlling processes essential for host cell invasion and parasite motility. The binding of a BKI to the ATP-binding pocket of CDPK1 blocks its downstream signaling, thereby inhibiting parasite proliferation.



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Caption: CDPK1 signaling pathway in apicomplexan parasites and the inhibitory action of BKIs.

Experimental Protocols

In Vivo Pharmacokinetic Studies in Mice

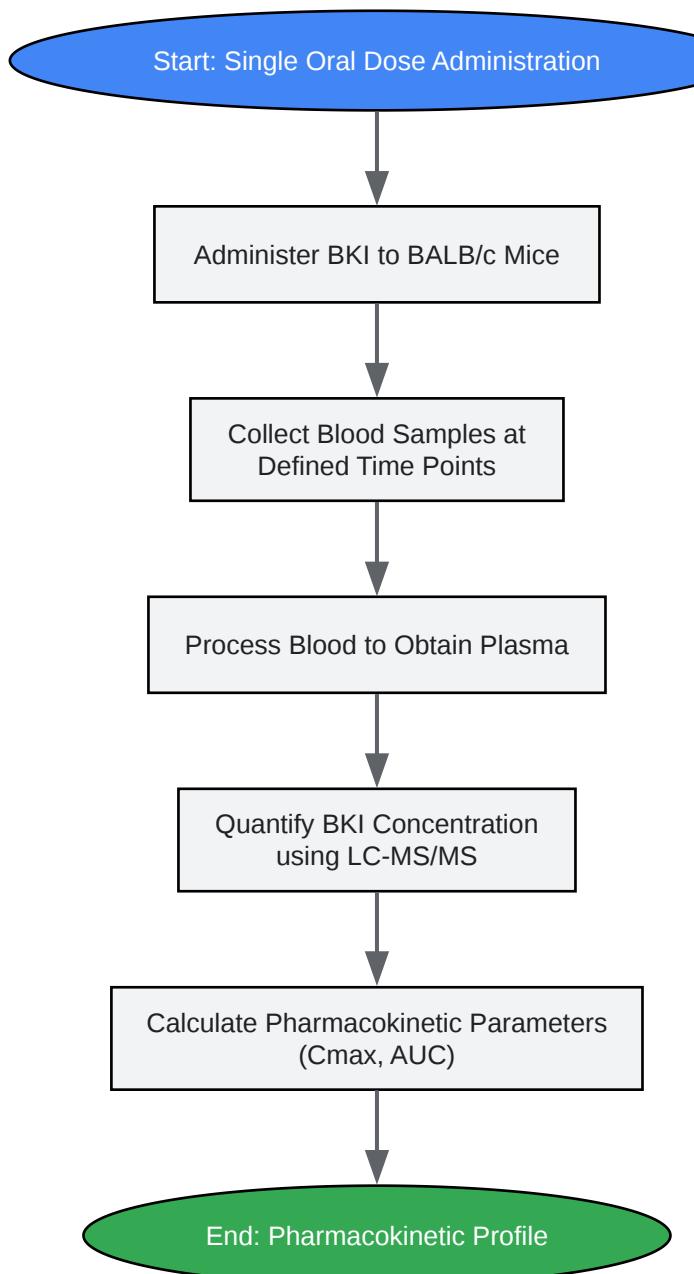
Animal Model: Adult BALB/c mice were used for the single-dose pharmacokinetic studies.

Drug Administration: BKIs were administered as a single oral dose. For **BKI-1369**, various vehicles were tested, including a formulation of 60% phosal 53 MCT/30% polyethylene glycol 400/10% ethanol.

Sample Collection: Blood samples were collected at multiple time points post-administration to determine plasma drug concentrations.

Sample Analysis: Plasma concentrations of the BKIs were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: Standard pharmacokinetic parameters, including C_{max} and AUC, were calculated from the plasma concentration-time profiles.



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Caption: Experimental workflow for pharmacokinetic studies in mice.

Fecal Pharmacokinetic Studies in Piglets

Animal Model: Suckling piglets were used in these studies.

Drug Administration: **BKI-1369** was administered orally as a single dose of 20 mg/kg.

Sample Collection: Fecal samples were collected at various time points post-dose, including -24, 2, 24, 48, and 624 hours.

Sample Preparation: Fecal samples were homogenized in phosphate-buffered saline, followed by extraction with acetonitrile containing an internal standard (propranolol).

Sample Analysis: The concentrations of **BKI-1369** and its metabolites in the fecal extracts were determined by LC-MS/MS.

Pharmacokinetic Analysis: Fecal concentration-time profiles were used to determine the Cmax and Tmax for each compound.

Conclusion

The comparative pharmacokinetic data presented in this guide highlight the significant diversity within the bumped kinase inhibitor class. While **BKI-1369** shows lower systemic exposure compared to some analogs, its high in vivo efficacy underscores the importance of considering other factors, such as gastrointestinal concentration and metabolism, in the drug development process. The detailed experimental protocols and the elucidated signaling pathway provide a valuable resource for researchers working on the development of novel antiparasitic agents. Further studies are warranted to fully understand the structure-activity and structure-pharmacokinetic relationships within this promising class of compounds.

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